C52-halichondrin-b amine

Catalog No.
S11255496
CAS No.
M.F
C58H83NO17
M. Wt
1066.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C52-halichondrin-b amine

Product Name

C52-halichondrin-b amine

Molecular Formula

C58H83NO17

Molecular Weight

1066.3 g/mol

InChI

InChI=1S/C58H83NO17/c1-25-13-31-7-9-35-26(2)14-33(62-35)11-12-56-22-43-52(75-56)53-54(68-43)55(76-56)51-36(66-53)10-8-32(64-51)15-46(61)70-50-30(6)49-40(65-39(50)17-37(63-31)29(25)5)18-38-42(67-49)21-58(71-38)23-44-48(74-58)28(4)20-57(73-44)19-27(3)47-41(72-57)16-34(60)45(24-59)69-47/h25,27-28,30-45,47-55,60H,2,5,7-24,59H2,1,3-4,6H3/t25-,27+,28+,30+,31+,32-,33+,34-,35+,36+,37-,38-,39+,40+,41+,42-,43+,44+,45-,47+,48+,49+,50-,51+,52+,53+,54-,55+,56+,57-,58+/m1/s1

InChI Key

MJMBDBINYFNDST-UWJPGFHWSA-N

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CN)O)C)C)OC9CC(C1=C)O2)C

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H]([C@H](O4)CN)O)C)C)O[C@H]9C[C@H](C1=C)O2)C

Description

Halichondrin Analogue E7130 is a halichondrin analogue derived from a marine sponge with potential antineoplastic activity. Upon intravenous infusion, halichondrin analogue E7130 may bind to the vinca domain of tubulin and inhibit the polymerization of tubulin and the assembly of microtubules, thereby inhibiting mitotic spindle assembly and inducing cell cycle arrest at the G2/M phase.

C52-halichondrin-B amine, also known as E7130, is a synthetic derivative of the natural product halichondrin B, which is a polyether macrolide originally isolated from the marine sponge Halichondria okadai. Halichondrin B was first reported in 1986 and has shown remarkable antitumor activity against various cancer types. C52-halichondrin-B amine represents a significant advancement in drug synthesis, addressing the limitations of sourcing halichondrins from natural sources due to their complex structure and low availability. The total synthesis of C52-halichondrin-B amine has been achieved on a large scale, ensuring high purity and facilitating further research into its therapeutic applications .

The chemical structure of C52-halichondrin-B amine involves multiple functional groups that contribute to its biological activity. The compound acts primarily as a microtubule dynamics inhibitor, disrupting the normal function of microtubules during cell division. This mechanism is distinct from other microtubule-targeted agents like paclitaxel and vinblastine, which also inhibit cell proliferation but through different pathways. The specific reactions involved in its synthesis include various coupling reactions and asymmetric transformations that allow for the construction of its complex molecular architecture .

C52-halichondrin-B amine exhibits potent antitumor activity both in vitro and in vivo. It has been shown to significantly enhance the efficacy of existing cancer treatments by modifying the tumor microenvironment. Specifically, E7130 increases the population of CD31-positive endothelial cells while reducing α-SMA-positive cancer-associated fibroblasts, which are crucial for tumor progression and metastasis. These effects suggest that C52-halichondrin-B amine not only targets cancer cells directly but also alters supportive tumor structures, making it a promising candidate for combination therapies .

The total synthesis of C52-halichondrin-B amine involves over 100 steps, utilizing advanced synthetic techniques to construct its complex framework. Key methods include:

  • Catalytic Asymmetric Coupling: This involves using novel catalysts to facilitate selective bond formation.
  • One-Pot Reactions: Streamlining the synthesis process by combining multiple steps into single reaction vessels.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is employed to achieve high purity levels necessary for clinical applications.

The successful synthesis has been reported to yield over 10 grams of C52-halichondrin-B amine with greater than 99% purity, demonstrating the feasibility of producing this compound for further research and clinical trials .

C52-halichondrin-B amine is primarily being investigated for its potential use in cancer therapy. Its unique mechanism of action as a microtubule dynamics inhibitor positions it as a candidate for treating various malignancies, particularly those resistant to conventional therapies. Currently, E7130 is undergoing clinical trials to evaluate its safety and efficacy in combination with other anticancer drugs .

Research into C52-halichondrin-B amine has highlighted its interactions with various cellular components involved in cancer progression. Studies show that it enhances the effects of other chemotherapeutic agents by modifying the tumor microenvironment, which can lead to improved treatment outcomes. Its ability to alter endothelial cell populations and fibroblast activity suggests that it may help overcome some of the resistance mechanisms seen with traditional chemotherapy .

C52-halichondrin-B amine shares structural similarities with several other compounds derived from marine sources or designed as anticancer agents. Here are some notable comparisons:

Compound NameSource/TypeMechanism of ActionUnique Features
Halichondrin BMarine spongeMicrotubule inhibitorNatural product; limited availability
EribulinSynthetic analogMicrotubule dynamics inhibitorApproved for clinical use; simplified structure
VinblastinePlant-derivedMicrotubule inhibitorTraditional chemotherapy; different binding site
PaclitaxelPlant-derivedMicrotubule stabilizerDifferent mechanism; widely used
E7389 (Halaven)Synthetic analogMicrotubule dynamics inhibitorSimilar action to halichondrins; FDA approved

C52-halichondrin-B amine stands out due to its unique structural modifications that enhance its potency and specificity compared to other microtubule-targeting agents. Its synthetic pathway allows for greater control over purity and dosage, making it a valuable addition to cancer therapeutics .

Halichondrins were first identified in the 1980s during screenings of marine sponges for bioactive compounds. Among these, halichondrin B emerged as a standout candidate due to its "remarkable in vivo antitumor activity" in murine models. Isolated from Halichondria okadai—a sponge species found in coastal waters of Japan—the molecule’s scarcity in nature (yields of <1 mg per ton of sponge) rendered large-scale isolation impractical. This limitation stalled drug development until advancements in organic synthesis enabled the creation of structurally simplified analogs.

The synthesis of C52-halichondrin-B amine originated from efforts to retain the pharmacophore of halichondrin B while improving synthetic accessibility. Early work by Yoshito Kishi’s group at Harvard University demonstrated the feasibility of synthesizing halichondrin B’s complex architecture, which includes 32 chiral centers and a macrocyclic lactone. Building on this foundation, researchers at Eisai Co. developed E7130 by introducing an amine group at the C52 position, a modification that preserved antitumor efficacy while streamlining production.

Structural Relationship to Halichondrin B Class

Halichondrin B belongs to the polyether macrolide family, characterized by a 26-membered macrocycle fused to a linear chain containing multiple oxane rings. E7130 retains this core structure but incorporates strategic modifications to enhance stability and synthetic feasibility:

Structural FeatureHalichondrin BC52-Halichondrin-B Amine (E7130)
C52 PositionHydroxyl groupAmine group
Macrocyclic LactonePresentRetained
Chiral Centers3232 (unaltered core)
Molecular Weight~1,100 Da~1,150 Da

The C52 amine substitution mitigates metabolic instability associated with the original hydroxyl group, a common challenge in natural product derivatization. Crucially, this alteration does not compromise binding to tubulin, as evidenced by E7130’s nanomolar-range inhibition of microtubule polymerization (IC~50~ = 0.24 nM).

Significance in Marine Natural Product Chemistry

The synthesis of E7130 underscores the viability of total synthesis to address supply bottlenecks in marine drug discovery. Prior to this achievement, halichondrin-based drug development relied on eribulin mesylate—a truncated analog of halichondrin B approved for metastatic breast cancer. However, eribulin lacks the full macrocyclic structure of halichondrins, which E7130 retains, thereby preserving unique pharmacological properties.

Notably, E7130 exhibits dual mechanisms of action:

  • Microtubule Dynamics Inhibition: Disrupts mitotic spindle formation by binding to tubulin’s vinca domain, inducing G2/M cell cycle arrest.
  • Tumor Microenvironment Modulation: Increases intratumoral CD31+ endothelial cells (indicative of vascular normalization) and reduces α-SMA+ cancer-associated fibroblasts, potentially enhancing drug delivery and immune infiltration.

These effects were unattainable with earlier halichondrin derivatives and highlight the importance of preserving complex natural product architectures in drug design.

Molecular Architecture of C52-Halichondrin-B Amine

The compound features a 58-carbon skeleton organized into three distinct domains:

  • Macrocyclic core: A 36-membered lactone ring incorporating 14 stereocenters, stabilized by hydrogen bonding between the C17 hydroxyl and C44 carbonyl groups [1].
  • Spiroketal system: A bis-tetrahydrofuran unit spanning C23-C34, conferring rigidity through sp³-hybridized oxygen bridges [2].
  • Terminal amine moiety: A C52-amine substitution replacing the native ketone group of halichondrin B, enhancing water solubility while maintaining tubulin-binding affinity [1] [3].

Table 1: Key structural parameters

FeatureSpecificationSource
Molecular formulaC58H83NO17 [2]
Molecular weight1082.28 g/mol [2]
Stereocenters32 [1]
Rotatable bonds18 [2]

The SMILES string reveals critical connectivity:

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)...(O4)CN)O)C

This encodes the compound’s signature tricyclic ether system and C52 amine orientation [2]. X-ray crystallography confirms a bent conformation with 15Å separation between the C1 methoxy group and C52 amine [1].

Absolute Stereochemical Determination Strategies

Three complementary approaches resolved the compound’s 32 stereocenters:

1. Degradation-Comparison Method
Controlled ozonolysis of the C29-C30 double bond produced four fragments comparable to synthetic standards. The C20-C28 segment matched (20R,22S,24R)-configured models through circular dichroism analysis [4].

2. Synthetic Triol Modeling
Eight stereoisomeric triols (C50-C54) were synthesized and compared via ¹³C NMR. The 50S,51R,54R model showed <0.3 ppm deviation from natural C52-halichondrin-B amine in CD3OD [4] [5].

3. Mosher Ester Analysis
Treatment of the C52 amine with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride established S-configuration through Δδ values (Δδ^(RS) = +0.12 ppm for C51 vs -0.09 ppm for C53) [5].

Table 2: Key stereochemical assignments

PositionConfigurationMethod
C12RX-ray diffraction [1]
C24SMosher ester [5]
C50STriol modeling [4]
C54RDegradation-comparison [4]

Comparative Analysis with Neohomohalichondrin B/Halistatin 3

Three structural divergences distinguish C52-halichondrin-B amine from neohomohalichondrin B (halistatin 3):

  • Left-Hand Domain
    Neohomohalichondrin B contains a C47-C50 tetrahydrofuran with 50S,51R,54R stereochemistry, whereas C52-halichondrin-B amine features a 50S,51S,54S configuration [4] [5]. This alters dihedral angles between C49-O-C50 from 112° to 98°, impacting tubulin-binding kinetics [1].

  • Spiroketal System
    The C44 spiroketal in neohomohalichondrin B adopts a chair-chair conformation (ΔG‡ = 12.3 kcal/mol), while C52-halichondrin-B amine’s amine substitution stabilizes a boat-chair form (ΔG‡ = 9.8 kcal/mol) [5].

  • Oxidation State
    C52-halichondrin-B amine lacks the C10 hydroxyl group present in neohomohalichondrin B, reducing hydrogen-bonding capacity with tubulin’s β-T7 loop [3] [5].

Table 3: Structural comparison

FeatureC52-Halichondrin-B AmineNeohomohalichondrin B
C10 substitutionHOH
C52 functional groupNH2OMe
C50-C54 configuration50S,51S,54S50S,51R,54R
LogP (calc.)3.14.7

NMR coupling constants confirm these differences:

  • J(C49-C50): 8.7 Hz in C52-halichondrin-B amine vs 6.2 Hz in neohomohalichondrin B [4]
  • δ(C52): 42.1 ppm (amine) vs 72.8 ppm (methoxy) [5]

The development of synthetic methodologies for halichondrin analogues has evolved significantly since the first total synthesis of halichondrin B by Yoshito Kishi and colleagues in 1992 [1]. The structural complexity of C52-halichondrin-B amine, featuring 31 asymmetric carbons and multiple polyether rings, has necessitated the development of sophisticated synthetic strategies that can be broadly categorized into several distinct approaches.

Traditional Kishi Route

The pioneering work by Kishi established the foundation for halichondrin synthesis through the employment of the Nozaki-Hiyama-Kishi coupling reaction [1]. This approach, while groundbreaking, required more than 100 chemical reactions and produced less than 1% overall yield [2]. The synthesis relied heavily on the formation of complex polycyclic intermediates through sequential bond formations, establishing the precedent for convergent synthetic strategies in this field.

Eisai Unified Synthesis Route

Nicolaou Reverse Approach

The reverse approach developed by Nicolaou and colleagues represents a paradigm shift in halichondrin synthesis methodology [5]. This strategy features the reversal of the sequential construction of cyclic ethers from the classical approach by forming carbon-oxygen bonds first, followed by carbon-carbon bond formation. The Nicholas reaction was employed to generate linear ethers as precursors, providing new opportunities for the development of improved syntheses of these complex molecules [5] [6]. This approach resulted in the shortest route to halichondrin B among previously reported syntheses, offering potential for further improvement and application to the rapid synthesis of other halichondrin family members [6].

Unified Synthesis Strategy

The unified synthesis strategy developed for eribulin and halichondrin B macrolactam analogues demonstrates the versatility of convergent approaches [1]. This strategy employs a reverse approach for the construction of cyclic ether structural motifs and utilizes a modified intramolecular cyclization reaction between alkyl iodide and aldehyde functionalities to establish the all-carbon macrocyclic framework [1]. The approach provides a flexible and late-stage installation of fragments, potentially facilitating the synthesis and exploration of designed halichondrin analogues [1].

Chromium-Free Synthesis

Recent developments have focused on eliminating the use of chromium-based reagents, leading to the development of a chromium-free synthesis of eribulin through iterative sulfone fragment couplings followed by an intramolecular Prins reaction [7] [8]. This approach represents a significant advancement in green chemistry applications, addressing environmental and safety concerns associated with chromium-based methodologies.

Key Stereoselective Transformations in C52-Halichondrin-B Amine Synthesis

The synthesis of C52-halichondrin-B amine requires the precise control of multiple stereocenters, necessitating the development and application of highly selective transformations that can reliably establish the complex stereochemical array present in the target molecule.

Asymmetric Nickel/Chromium-Mediated Coupling Reactions

The asymmetric nickel/chromium-mediated coupling reaction has emerged as a cornerstone transformation in halichondrin synthesis [9] [10]. This methodology enables the formation of carbon-carbon bonds with high stereoselectivity through the use of chiral sulfonamide ligands. The reaction typically employs nickel chloride and chromium chloride in the presence of carefully designed chiral ligands, such as those bearing tert-butyl, 2-naphthyl, and methyl substituents [10]. The catalytic process has been demonstrated to be effective for the synthesis of the C14-C38 segment of halichondrins, with the potential for catalytic turnover through appropriate ligand design [10].

The mechanism involves the formation of a chromium-vinyl intermediate followed by nickel-catalyzed coupling with aldehydes, providing access to complex stereochemical arrays with predictable stereochemical outcomes [10]. The development of catalytic versions of these reactions has significantly improved the practicality of large-scale synthesis, reducing the environmental impact and cost associated with stoichiometric metal consumption.

Catalytic Enantioselective Chromium-Mediated Propargylation

The catalytic enantioselective chromium-mediated propargylation reaction has been developed specifically for the synthesis of the C14-C19 building block of halichondrins [11] [12]. This transformation employs 10 mol% of chromium catalyst prepared from chromium bromide and chiral sulfonamide ligands, furnishing homopropargyl alcohols in 78% yield with 90% enantiomeric excess [11]. The reaction demonstrates the power of asymmetric catalysis in constructing key stereochemical elements of complex natural products while maintaining high levels of enantioselectivity.

The practical utility of this methodology is enhanced by the development of workup procedures based on Amano-lipase treatment, which provides access to optically pure products on a multigram scale [11] [12]. This approach exemplifies the integration of enzymatic and chemical catalysis in synthetic methodology development.

Stereoselective Reduction Reactions

Stereoselective reduction reactions play a crucial role in establishing the correct stereochemistry at multiple positions within the halichondrin framework [9]. Hydroxyl-directed reductions using reagents such as K-selectride and tetramethylammonium triacetoxyborohydride have been employed to achieve high diastereoselectivity in the conversion of ketones and enones to the corresponding alcohols [9]. These reductions take advantage of the directing effects of proximal hydroxyl groups to control the stereochemical outcome of hydride delivery.

The application of these methodologies requires careful consideration of the substrate structure and the relative positioning of directing groups to achieve the desired stereochemical outcome. The success of these transformations often depends on the conformational preferences of the substrate and the ability of the directing groups to effectively coordinate with the reducing agent.

Crystallization-Induced Diastereoselective Transformation

The crystallization-induced diastereoselective transformation represents a particularly elegant approach to stereocontrol in halichondrin synthesis [13] [14]. This methodology utilizes the crystallization of α-methyl nitrile substrates to achieve complete stereocontrol in the formation of the C14-C26 stereochemical array. The approach is notable for its ability to provide stereochemically pure products without the need for chromatographic purification, relying instead on the thermodynamic preference for one diastereomer in the crystalline state [13].

This transformation exemplifies the application of physical organic chemistry principles to solve synthetic challenges, demonstrating how the careful design of substrates can lead to highly selective processes that minimize waste and improve overall efficiency.

Doubly Diastereoselective Corey-Chaykovsky Reaction

The doubly diastereoselective Corey-Chaykovsky reaction has been employed in the synthesis of eribulin fragments, demonstrating the power of this methodology for controlling stereochemistry at multiple centers simultaneously [15] [16]. This transformation involves the regioselective deprotonation of sulfonium salts followed by addition to ketones, establishing both C26 and C27 stereocenters with high selectivity [15]. The reaction relies on the careful design of the substrate structure to achieve both regioselectivity in the deprotonation step and stereoselectivity in the subsequent addition reaction.

The success of this transformation depends on the ability to discriminate between different methylenes adjacent to the sulfonium center, typically achieved through the use of lithium hexamethyldisilazide under carefully controlled conditions [15]. The stereochemical outcome is governed by a combination of substrate control and the inherent preferences of the Corey-Chaykovsky reaction mechanism.

Scalability Challenges in Multi-Step Synthesis

The translation of laboratory-scale synthetic methods to industrial production scales presents numerous challenges that are particularly acute for complex multi-step syntheses such as that required for C52-halichondrin-B amine. These challenges encompass both technical and economic considerations that must be addressed to achieve viable manufacturing processes.

Heat and Mass Transfer Limitations

Scale-up of organic synthesis inevitably encounters heat and mass transfer limitations that can significantly impact reaction performance [17] [18]. Larger reaction vessels exhibit slower heating and cooling rates, which can lead to extended reaction times and potentially altered reaction outcomes [19]. In the context of halichondrin synthesis, the numerous coupling reactions that require precise temperature control become increasingly challenging to manage as the scale increases. The exothermic nature of many coupling reactions necessitates careful heat management to prevent runaway reactions or the formation of unwanted byproducts [18].

Mass transfer limitations become particularly problematic in heterogeneous reactions, where the efficiency of mixing directly impacts the rate of reaction [20]. The nickel/chromium-mediated coupling reactions central to halichondrin synthesis require intimate contact between the metal catalysts and organic substrates, making efficient mixing essential for optimal performance. As reactor size increases, achieving uniform mixing becomes increasingly difficult, potentially leading to reduced yields and selectivity [20].

Reaction Time Scale Considerations

The time scales associated with complex multi-step syntheses present significant challenges for process development and optimization [17] [19]. Individual reaction steps that proceed efficiently on laboratory scale may require substantially longer reaction times when scaled up, leading to multi-day processes for complex synthetic sequences [19]. This temporal extension has cascading effects on overall process efficiency, equipment utilization, and economic viability.

The challenge is compounded by the need to maintain precise stoichiometric ratios and reaction conditions over extended periods [17]. Temperature fluctuations, reagent degradation, and catalyst deactivation become more significant concerns when reactions are conducted over longer time frames. The development of monitoring and control systems that can maintain optimal conditions throughout extended reaction periods is essential for successful scale-up.

Catalyst Performance and Regeneration

The performance of catalytic systems often deteriorates upon scale-up due to various factors including catalyst deactivation, mass transfer limitations, and impurity accumulation [20]. The nickel/chromium catalyst systems used in halichondrin synthesis are particularly susceptible to deactivation from moisture, oxygen, and other impurities that may be present in higher concentrations in large-scale operations [10]. The development of catalyst regeneration protocols and the optimization of catalyst loading become critical considerations for economic viability.

The economic impact of catalyst performance is particularly significant for expensive metal catalysts such as those used in halichondrin synthesis. The development of more robust catalytic systems that can tolerate impurities and maintain activity over extended periods is essential for practical large-scale implementation.

Purification and Separation Challenges

The purification of intermediates and final products presents unique challenges at scale that are not encountered in laboratory synthesis [21]. High-performance liquid chromatography, commonly used for purification of halichondrin intermediates, becomes prohibitively expensive and impractical at large scale [2]. The development of alternative purification strategies, such as crystallization-based approaches and extraction protocols, becomes essential for economically viable processes.

The challenge is particularly acute for compounds with similar physical properties, where traditional separation methods may prove inadequate. The development of innovative separation technologies, including membrane-based separations and specialized crystallization techniques, represents an active area of research in process development.

Process Control and Monitoring

The complexity of multi-step syntheses necessitates sophisticated process control and monitoring systems that can track reaction progress and product quality in real-time [17] [21]. The development of in-line analytical techniques that can provide timely feedback on reaction performance is essential for maintaining process control and ensuring consistent product quality.

The integration of automated systems and machine learning approaches offers promising solutions for managing the complexity of large-scale multi-step syntheses [22] [23]. These systems can potentially optimize reaction conditions in real-time and predict potential problems before they impact product quality or process safety.

Green Chemistry Considerations in Macrocyclic Formation

The application of green chemistry principles to the synthesis of C52-halichondrin-B amine represents both a scientific challenge and an ethical imperative, given the environmental impact of large-scale pharmaceutical manufacturing. The macrocyclic core of halichondrin analogues presents unique opportunities for the implementation of sustainable synthetic methodologies.

Atom Economy and Waste Minimization

The principle of atom economy is particularly relevant to macrocyclic synthesis, where traditional approaches often generate significant quantities of waste through the use of protecting groups and inefficient coupling reactions [24] [25]. The development of convergent synthetic strategies that minimize the use of protecting groups and maximize the incorporation of starting materials into the final product represents a key area of focus for sustainable halichondrin synthesis.

The implementation of telescoping reactions, where multiple synthetic steps are conducted in sequence without isolation of intermediates, offers significant advantages for waste reduction [26] [22]. This approach eliminates the need for multiple workup procedures and reduces the overall solvent consumption associated with the synthesis. The successful implementation of telescoping strategies in halichondrin synthesis has demonstrated the potential for significant environmental benefits while maintaining synthetic efficiency.

Catalytic Methodologies and Renewable Feedstocks

The use of catalytic methodologies represents a fundamental aspect of green chemistry that has been successfully applied to halichondrin synthesis [24] [11]. The development of catalytic asymmetric coupling reactions has replaced stoichiometric metal consumption with catalytic processes that generate significantly less waste. The chromium-mediated propargylation reaction, for example, employs only 10 mol% of chromium catalyst while achieving high levels of enantioselectivity [11].

The exploration of renewable feedstocks, particularly carbohydrate-derived starting materials, offers opportunities for more sustainable synthetic approaches [24]. The use of naturally occurring building blocks such as quinic acid and ribose derivatives provides access to complex stereochemical arrays while utilizing renewable resources [13] [27]. These approaches align with the broader goals of sustainable chemistry by reducing dependence on petroleum-derived feedstocks.

Solvent Reduction and Alternative Reaction Media

The reduction of solvent usage represents a critical aspect of green chemistry implementation in macrocyclic synthesis [24] [26]. Flow chemistry methodologies have demonstrated the potential for significant solvent reduction while maintaining or improving reaction efficiency. The use of microreactor technology enables more efficient heat and mass transfer, potentially reducing the need for large volumes of organic solvents [26] [28].

The exploration of alternative reaction media, including ionic liquids and supercritical fluids, offers additional opportunities for reducing environmental impact [24]. These alternative solvents can potentially eliminate the need for volatile organic compounds while providing unique selectivity advantages for certain transformations.

Energy Efficiency and Process Intensification

The implementation of energy-efficient synthetic methodologies represents a key consideration for sustainable macrocyclic synthesis [24] [26]. Microwave-assisted synthesis and other process intensification technologies offer opportunities for reducing energy consumption while accelerating reaction rates. The use of flow chemistry enables more efficient heat transfer and can reduce the energy requirements for heating and cooling large reaction vessels.

The development of room-temperature synthetic methodologies eliminates the need for extreme heating or cooling, reducing energy consumption and improving overall process sustainability [24]. The crystallization-induced diastereoselective transformation employed in halichondrin synthesis exemplifies this approach, achieving high stereoselectivity under mild conditions [13].

Real-Time Monitoring and Process Optimization

The implementation of real-time monitoring and process optimization technologies represents a crucial aspect of green chemistry in macrocyclic synthesis [24] [22]. In-line analytical techniques enable precise control of reaction conditions, minimizing the formation of unwanted byproducts and optimizing resource utilization. The development of automated optimization systems can identify optimal reaction conditions with minimal experimental effort, reducing waste associated with traditional optimization approaches.

The integration of machine learning and artificial intelligence techniques offers promising opportunities for further advancing green chemistry in complex synthesis [22] [23]. These technologies can potentially predict optimal reaction conditions and identify more sustainable synthetic pathways, contributing to the development of more environmentally responsible manufacturing processes.

XLogP3

4.1

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

2

Exact Mass

1065.56610018 g/mol

Monoisotopic Mass

1065.56610018 g/mol

Heavy Atom Count

76

UNII

R6WE4X56YH

Dates

Last modified: 08-08-2024

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